4-Bromo-2-fluoro-N,5-dimethylbenzamide is an organic compound with the molecular formula and a molecular weight of approximately 246.08 g/mol. This compound features a benzamide structure, which is characterized by an amide functional group attached to a benzene ring that has been substituted with bromine and fluorine atoms. The presence of these halogens at specific positions on the aromatic ring imparts unique chemical properties to the molecule, making it useful in various scientific applications.
The compound is cataloged under the CAS number 749927-80-8 and is available from multiple chemical suppliers. It is primarily utilized as an intermediate in organic synthesis and has potential applications in medicinal chemistry due to its interactions with biological systems.
4-Bromo-2-fluoro-N,5-dimethylbenzamide belongs to the class of halogenated aromatic amides. Its classification can be further detailed as follows:
The synthesis of 4-Bromo-2-fluoro-N,5-dimethylbenzamide typically involves several key steps:
The general synthetic route can be summarized as follows:
The molecular structure of 4-Bromo-2-fluoro-N,5-dimethylbenzamide can be represented using various structural notations:
CN(C)C(=O)C1=C(C=C(C=C1)Br)F
RVBVGSSIQVBEDT-UHFFFAOYSA-N
The compound consists of a benzene ring substituted at the para position with bromine and at the ortho position with fluorine relative to the amide group .
4-Bromo-2-fluoro-N,5-dimethylbenzamide can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 4-Bromo-2-fluoro-N,5-dimethylbenzamide primarily involves its interaction with biological molecules such as enzymes and receptors.
Research indicates that modifications in this compound's structure can significantly alter its biological activity, making it a candidate for further pharmacological studies.
The chemical properties include:
Relevant data regarding its stability and reactivity are essential for safe handling and application in synthetic chemistry .
4-Bromo-2-fluoro-N,5-dimethylbenzamide finds applications across several fields:
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6